molecular formula C15H18N8O2 B2588164 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1796914-57-2

5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2588164
CAS No.: 1796914-57-2
M. Wt: 342.363
InChI Key: KQSAVZKNNCBOAU-UHFFFAOYSA-N
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Description

This compound features a structurally complex scaffold combining multiple heterocyclic and linker motifs:

  • 1H-1,2,4-triazole: A five-membered aromatic ring with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination, often utilized in medicinal chemistry for its bioisosteric properties .
  • Pyridazine: A six-membered diazine ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and solubility modulation.
  • Piperazine: A saturated six-membered ring with two nitrogen atoms, serving as a flexible linker that enhances conformational adaptability and solubility.

Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELXL, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

5-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2/c24-14-4-1-11(18-14)15(25)22-7-5-21(6-8-22)12-2-3-13(20-19-12)23-10-16-9-17-23/h2-3,9-11H,1,4-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSAVZKNNCBOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex molecular structure that incorporates several pharmacologically relevant motifs, including a triazole and piperazine moiety. This article aims to provide a comprehensive overview of its biological activities, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is C15H19N7OC_{15}H_{19}N_7O. Its structure features multiple rings and functional groups that are known to contribute to various biological activities.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values as low as 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic activity . While specific data for the target compound is limited, its structural similarities to known cytotoxic agents suggest potential efficacy in cancer therapy.

The mechanism of action for compounds containing triazole and piperazine groups often involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Studies utilizing flow cytometry and staining assays indicate that triazole-containing compounds can induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases .

Study 1: Anti-Cancer Activity

A study on structurally similar triazole derivatives revealed their potential as anti-cancer agents. The compound 10ec , closely related in structure, exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The study employed MTT assays to determine IC50 values and confirmed apoptosis induction through various staining techniques .

Study 2: Enzyme Inhibition

Research indicates that triazole-based compounds can act as selective inhibitors of certain kinases. For example, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its inhibitory effects on CSNK2, a kinase implicated in cancer progression. The incorporation of a triazole moiety has been shown to enhance potency and metabolic stability .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Target Cell LineMechanism of Action
10ec0.99BT-474Tubulin inhibition
Compound A5.0HeLaApoptosis induction
Compound B3.5MCF-7Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the literature, focusing on structural variations, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Synthesis Highlights Notable Properties/Applications
Target Compound Triazole-pyridazine core, piperazine-carbonyl linker, pyrrolidinone Likely via coupling of triazole-pyridazine and piperazine-pyrrolidinone units Unknown (structural data inferred via SHELX)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () Fused pyrazole-triazole-pyrimidine system Isomerization of intermediates under acidic conditions Anticancer, antimicrobial candidates
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Piperazine linked to pyrazole and trifluoromethylphenyl via carbonyl Arylpiperazine coupling with carboxylic acid derivatives CNS-targeting potential (e.g., serotonin receptors)
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () Dual triazole-pyridine-pyrazine assembly Multi-step coupling of triazole and pyrazine units Metal coordination, crystallography studies

Key Observations:

Core Heterocycles: The target compound’s triazole-pyridazine core contrasts with fused systems (e.g., pyrazolo-triazolo-pyrimidines in ) or dual triazole-pyrazine motifs (). Pyridazine’s electron-deficient nature may reduce metabolic stability compared to pyrimidines but enhance π-stacking in target binding .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a preformed triazole-pyridazine unit with a piperazine-pyrrolidinone segment, analogous to methods in . This contrasts with isomerization-driven routes () or multi-component couplings ().

However, the piperazine’s basicity may increase pH-dependent solubility, a common feature in CNS drugs . Substituents like the triazole and pyridazine could lower logP relative to trifluoromethylphenyl derivatives (), balancing lipophilicity for membrane permeability.

Structural Characterization :

  • Crystallographic data for the target compound (if available) would highlight bond lengths and angles critical for stability. For example, triazole C–N bond lengths (~1.33 Å) and pyridazine N–N distances (~1.32 Å) are typical in SHELX-refined structures .

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